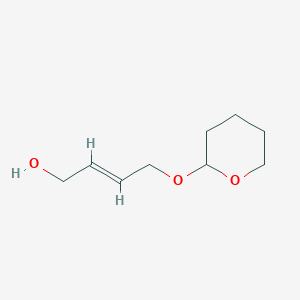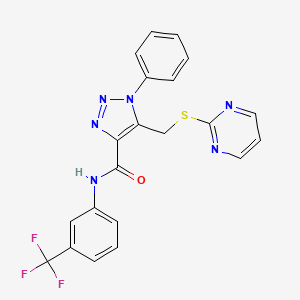
10-(Thiophen-2-yl)-10H-phenoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(Thiophen-2-yl)-10H-phenoxazine: is a heterocyclic compound that features a phenoxazine core substituted with a thiophene ring at the 10th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Thiophen-2-yl)-10H-phenoxazine typically involves the following steps:
Suzuki Coupling Reaction: This method involves the coupling of a halogenated phenoxazine with a thiophene boronic acid derivative in the presence of a palladium catalyst.
Stille Coupling Reaction: Another method involves the coupling of a stannylated thiophene with a halogenated phenoxazine.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above-mentioned coupling reactions. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 10-(Thiophen-2-yl)-10H-phenoxazine can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenoxazines and thiophenes.
Wissenschaftliche Forschungsanwendungen
10-(Thiophen-2-yl)-10H-phenoxazine has a wide range of applications in scientific research:
Organic Electronics: This compound is used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its excellent electron-donating properties.
Medicinal Chemistry:
Materials Science: The compound is used in the synthesis of advanced materials with unique optical and electronic properties.
Wirkmechanismus
The mechanism of action of 10-(Thiophen-2-yl)-10H-phenoxazine depends on its application:
In Organic Electronics: The compound acts as an electron donor, facilitating charge transport in electronic devices.
In Medicinal Chemistry: It may interact with various biological targets, including enzymes and receptors, through its heterocyclic structure, which allows for versatile binding interactions.
Vergleich Mit ähnlichen Verbindungen
10-(Thiophen-2-yl)-10H-phenoxazine can be compared with other similar compounds, such as:
Phenothiazine: Similar in structure but lacks the thiophene ring.
Thiophene: A simpler structure with only the thiophene ring.
Phenoxazine: The core structure of this compound, used in various applications including dyes and pigments.
The uniqueness of this compound lies in its combination of the phenoxazine core and the thiophene ring, which imparts unique electronic and structural properties.
Eigenschaften
Molekularformel |
C16H11NOS |
|---|---|
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
10-thiophen-2-ylphenoxazine |
InChI |
InChI=1S/C16H11NOS/c1-3-8-14-12(6-1)17(16-10-5-11-19-16)13-7-2-4-9-15(13)18-14/h1-11H |
InChI-Schlüssel |
IDHTXULJZXAEML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-tert-butyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14119725.png)

![{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14119742.png)


![2-(3,4-dimethylphenyl)-5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14119767.png)

![2-Bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14119773.png)





